molecular formula C9H7BrN2O3 B15064471 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B15064471
M. Wt: 271.07 g/mol
InChI Key: LFRWMZSZWBHKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS# 1622303-52-9) is a high-value pyrrolopyridine derivative with a molecular formula of C9H7BrN2O3 and a molecular weight of 271.07 g/mol . This compound serves as a crucial chemical building block in medicinal chemistry and drug discovery research. Its structure features an azaindole core, which is considered a bioisostere of the indole moiety and is a privileged scaffold found in numerous biologically active molecules . The presence of both a bromo substituent and a carboxylic acid functional group on this heterocyclic framework makes it a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and amide coupling, respectively . Compounds based on the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one skeleton have been identified as inhibitors of BET (Bromodomain and Extra-Terminal motif) proteins, a promising target class in oncology and other therapeutic areas . As such, this reagent is primarily used in the research and development of novel small-molecule therapeutics, including potential applications in antitumor drugs, kinase inhibitors, and other targeted therapies . Proper storage is recommended at 2-8°C . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

4-bromo-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7BrN2O3/c1-12-3-5(10)4-2-6(9(14)15)11-7(4)8(12)13/h2-3,11H,1H3,(H,14,15)

InChI Key

LFRWMZSZWBHKDA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC(=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include bromine for bromination, palladium catalysts for coupling reactions, and strong acids or bases for cyclization. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding interactions and subsequent biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Family

The following table compares substituent positions, molecular properties, and synthetic yields of related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Key Applications/Notes References
4-Bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Br (4), CH₃ (6), O (7), COOH (2) 271.07 36 BET/HDAC inhibitors, epigenetic modulators
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) None 162.13 95 Intermediate for heterocyclic synthesis
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Cl (5) 196.58 71 Unknown (likely intermediate)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) OCH₃ (5) 192.17 80 Unknown (likely intermediate)
Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (85) Br (4), CH₃ (6), O (7), COOEt (2) 299.00 61 Protected precursor for carboxylic acid
Key Observations:
  • The methyl-oxo group at positions 6–7 stabilizes the dihydrofuran ring, influencing planarity and hydrogen-bonding capacity .
  • Synthetic Yields : The target compound’s lower yield (36% vs. 71–95% for 10a–c) reflects challenges in bromination and dihydrofuran ring formation .
  • Solubility : The carboxylic acid form (target compound) is less lipophilic than its ethyl ester derivative (85), which is more soluble in organic solvents .

Derivatives with Tosyl and Ethyl Ester Modifications

  • Ethyl 4-Bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (SY263094) :
    • Adds a tosyl (p-toluenesulfonyl) group at position 1, increasing molecular weight to 453.31 g/mol .
    • The tosyl group enhances stability during synthetic steps but reduces aqueous solubility .
  • Ethyl 4-Bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (SY263095) :
    • Lacks the methyl group at position 6, reducing steric hindrance and altering electronic properties .

Comparison with Non-Pyrrolopyridine Heterocycles

  • Furo[2,3-c]pyridine-2-carboxylic Acid (CAS: 112372-15-3) :
    • Replaces the pyrrole nitrogen with an oxygen atom, forming a furan ring.
    • Lower molecular weight (163.13 g/mol ) and distinct electronic properties due to oxygen’s electronegativity .

Q & A

Basic: What synthetic protocols are recommended for preparing 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid?

Answer:
The compound is synthesized via hydrolysis of its ethyl ester precursor. Key steps include:

  • Dissolving ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (10.0 g, 22.1 mmol) and LiOH·H₂O (8 equivalents) in dioxane/water (4:1, 100 mL).
  • Heating at 90°C for 2 hours, followed by partial solvent removal under reduced pressure.
  • Acidification to pH 3 with diluted HCl to precipitate the product, yielding a colorless solid (36% yield).
    Characterization includes 1^1H NMR (DMSO-d6: δ 13.18, 12.99 ppm) and ESI-MS ([M+H+^+] = 270.96) .

Basic: How is the compound characterized spectroscopically to confirm its structure and purity?

Answer:
Critical analytical methods include:

  • 1^1H/13^13C NMR : Peaks at δ 3.50 ppm (s, 3H) confirm the methyl group, while aromatic protons (δ 7.60, 6.78 ppm) and carbonyl carbons (δ 161.35 ppm) validate the core structure .
  • Mass Spectrometry (ESI-MS) : Observed [M+H+^+] at 270.95 matches the calculated mass (270.96), ensuring molecular integrity .
  • Elemental Analysis : Used to verify purity (>95%) in derivatives (e.g., tert-butyl carbamate analogs) .

Advanced: How does the bromine substituent at position 4 influence reactivity in cross-coupling reactions?

Answer:
The bromine atom serves as a leaving group in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

  • In amide couplings, the bromine is replaced with picolinic acid derivatives using Pd catalysts, yielding analogs like tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (131d) with quantitative crude yields .
  • Reactivity is modulated by solvent choice (e.g., THF/water) and base (e.g., LiOH), with optimal conditions achieving >90% conversion in heteroaryl substitutions .

Advanced: What mechanistic insights explain the compound’s dual activity as a BET inhibitor and P2Y receptor modulator?

Answer:
Structural analogs like ABBV-744 (a 6-methyl-7-oxo-pyrrolopyridine derivative) exhibit:

  • BET Inhibition : Binding to the BD2 domain via hydrophobic interactions with the methyl-oxo moiety, confirmed by X-ray crystallography .
  • P2Y6R Antagonism : Non-surmountable inhibition in calcium transient assays (1321N1 astrocytoma cells), suggesting allosteric modulation. Competitive binding studies (CHO cells) differentiate target selectivity .
    Discrepancies in activity profiles are resolved by comparing functional assays (e.g., calcium flux) versus radioligand displacement studies .

Advanced: How are structure-activity relationships (SAR) explored to optimize epigenetic target engagement?

Answer:
SAR strategies include:

  • Core Modifications : Replacing the bromine with aryl groups (e.g., quinoline-6-carboxylic acid) enhances BET affinity (IC₅₀ < 50 nM) .
  • Side Chain Engineering : Adding VHL ligands (e.g., compound 164a) creates PROTACs, degrading BET proteins with DC₅₀ values of ~10 nM in leukemia models .
  • Carboxylic Acid Bioisosteres : Ethyl ester prodrugs improve bioavailability (e.g., compound 85, 61% yield) while retaining activity .

Advanced: What experimental designs address conflicting data on the compound’s selectivity across kinase and epigenetic targets?

Answer:
Contradictions are resolved via:

  • Counter-Screening : Testing against panels of 468 kinases (e.g., DiscoverX) to rule off-target effects .
  • Crystallography : Resolving binding modes (e.g., BET BD2 vs. P2Y6R) to identify key residues (e.g., Asn433 in BD2) responsible for selectivity .
  • Proteomic Profiling : Using thermal shift assays to confirm target engagement in cellular lysates .

Advanced: How are solubility and stability challenges addressed during in vitro and in vivo studies?

Answer:

  • Salt Formation : Converting the carboxylic acid to sodium salts improves aqueous solubility (>10 mM in PBS) .
  • Prodrug Strategies : Ethyl esters (e.g., compound 85) are hydrolyzed in vivo to the active acid, enhancing plasma exposure .
  • Lyophilization : Used for long-term storage of derivatives (e.g., tert-butyl carbamates), ensuring stability at -80°C for >6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.